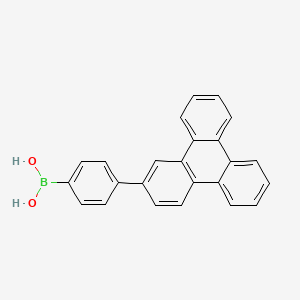![molecular formula C17H11Cl6NO2 B11713362 (2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide](/img/structure/B11713362.png)
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4,6-trichlorophenol with 2,2,2-trichloroethanol to form the trichlorophenoxy intermediate. This intermediate is then reacted with 3-phenylprop-2-enoyl chloride under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments (temperature, pressure) is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the double bond.
Substitution: Chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
科学的研究の応用
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism by which (2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets. The compound’s multiple chlorine atoms and phenyl group allow it to interact with enzymes and receptors, potentially inhibiting or activating certain pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2-methyl-N-(2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl)benzamide
- Ethyl N-(2,2,2-trichloro-1-(2,4,5-trichlorophenoxy)ethyl)carbamate
Uniqueness
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide is unique due to its specific arrangement of chlorine atoms and the presence of a phenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C17H11Cl6NO2 |
|---|---|
分子量 |
474.0 g/mol |
IUPAC名 |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide |
InChI |
InChI=1S/C17H11Cl6NO2/c18-11-8-12(19)15(13(20)9-11)26-16(17(21,22)23)24-14(25)7-6-10-4-2-1-3-5-10/h1-9,16H,(H,24,25)/b7-6+ |
InChIキー |
XGXHZHKFQDKXDD-VOTSOKGWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11713279.png)


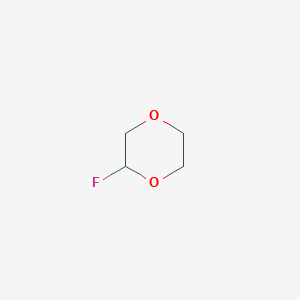

![1-(Benzylthio)-4-[4-(benzylthio)phenoxy]benzene](/img/structure/B11713305.png)
![N-{(1Z)-1-(4-methoxyphenyl)-3-oxo-3-[(2-phenylethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B11713311.png)
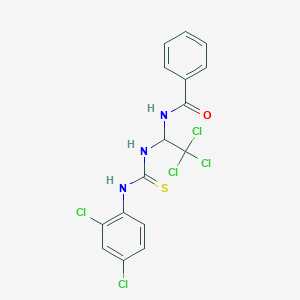

![3-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713320.png)
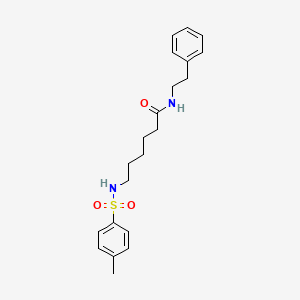
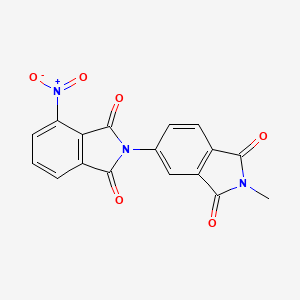
![N'~1~,N'~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11713350.png)
